molecular formula C5H8N4O2 B11264986 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11264986
M. Wt: 156.14 g/mol
InChI Key: LBVURNSRODIVOR-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The oxadiazole ring is known for its bioactive properties, making it a valuable scaffold in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the cyclization of O-acylamidoximes under the action of organic bases . This method is efficient and allows for the preparation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different bioactive properties.

Scientific Research Applications

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.

    1,3,4-Oxadiazole: Another regioisomer with different chemical properties.

    1,2,5-Oxadiazole:

Uniqueness

2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct bioactive properties

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C5H8N4O2/c6-2-5-8-4(9-11-5)1-3(7)10/h1-2,6H2,(H2,7,10)

InChI Key

LBVURNSRODIVOR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)CN)C(=O)N

Origin of Product

United States

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